molecular formula C29H25ClN2O3 B15028869 11-(4-chlorophenyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-chlorophenyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B15028869
M. Wt: 485.0 g/mol
InChI Key: DCCRLASZDYIILK-UHFFFAOYSA-N
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Description

11-(4-Chlorophenyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepinone derivative characterized by:

  • A 4-chlorophenyl group at position 11, contributing halogen-mediated hydrophobic interactions.
  • 3,3-Dimethyl substituents on the diazepine ring, enhancing steric stability.
  • A 3-oxo-1,3-dihydro-2-benzofuran-1-yl moiety at position 10, introducing a rigid, planar structure that may influence π-π stacking or hydrogen bonding.

Properties

Molecular Formula

C29H25ClN2O3

Molecular Weight

485.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-9,9-dimethyl-5-(3-oxo-1H-2-benzofuran-1-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H25ClN2O3/c1-29(2)15-22-25(24(33)16-29)26(17-11-13-18(30)14-12-17)32(23-10-6-5-9-21(23)31-22)27-19-7-3-4-8-20(19)28(34)35-27/h3-14,26-27,31H,15-16H2,1-2H3

InChI Key

DCCRLASZDYIILK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)O4)C6=CC=C(C=C6)Cl)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-chlorophenyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Diazepinone Ring: The final step involves the cyclization of the intermediate compound with a suitable amine under basic conditions to form the diazepinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

11-(4-chlorophenyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chlorophenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 11-(4-chlorophenyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The table below highlights structural differences between the target compound and its analogs (derived from –13):

Compound Name (Selected Substituents) R3 R10 R11 Molecular Weight (g/mol) Key Features
Target Compound 3,3-dimethyl 3-oxo-1,3-dihydro-2-benzofuran-1-yl 4-chlorophenyl ~439.8* Rigid benzofuran; steric bulk
3-(2-Chlorophenyl)-10-(3-hydroxypropanoyl)-11-(4-methylphenyl)-... () 3-H 3-hydroxypropanoyl 4-methylphenyl ~481.9 Hydrophilic propanoyl; methylphenyl
11-(4-Chloro-3-nitrophenyl)-3,3-dimethyl-... () 3,3-dimethyl H (unsubstituted) 4-chloro-3-nitrophenyl ~439.3 Nitro group (electron-withdrawing)
11-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-chlorophenyl)-... () 3-(4-chlorophenyl) H 3-bromo-4-hydroxy-5-methoxyphenyl ~525.8 Bromo, hydroxy, methoxy (polar)
10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-... () 3,3-dimethyl 4-bromobenzoyl 3,4-dimethoxyphenyl ~561.5 Bromobenzoyl; dimethoxy (lipophilic)
11-(4-Chlorophenyl)-3-phenyl-... () 3-phenyl H 4-chlorophenyl ~408.9 Phenyl substitution (planar bulk)

*Estimated based on analogous structures.

Impact of Substituents on Bioactivity

Electron-Withdrawing vs. Electron-Donating Groups
  • In contrast, the target compound’s benzofuran moiety offers rigidity, which may stabilize interactions with flat binding pockets (e.g., serotonin receptors) .
Steric and Conformational Effects
  • The 3,3-dimethyl substitution in the target compound and limits ring flexibility, possibly enhancing selectivity for targets requiring steric complementarity (e.g., G-protein-coupled receptors) .
  • Phenyl at R3 () introduces planar bulk, which may interfere with binding in crowded active sites compared to the smaller dimethyl groups .

Analytical and Computational Comparisons

NMR and MS/MS Profiling

  • NMR shifts (e.g., ) reveal that analogs with similar core structures (e.g., benzodiazepinone) show nearly identical chemical environments except at substituent regions. For example, the target compound’s benzofuran-induced shifts in regions A/B (analogous to ’s analysis) could differentiate it from ’s bromobenzoyl analog .
  • MS/MS fragmentation () clusters compounds by cosine scores. The benzofuran’s unique fragmentation pattern in the target compound would distinguish it from nitro- or methoxy-substituted analogs .

QSAR and Similarity Metrics

  • Tanimoto/Dice indices () quantify structural similarity. The target compound shares higher similarity with (due to 3,3-dimethyl and chlorophenyl) than with ’s polar analog .
  • Chemical-genetic profiling () could link the target compound’s mode of action to if both induce similar fitness defects in gene pathways (e.g., apoptosis regulation) .

Research Findings and Implications

  • Bioactivity Clustering : The target compound’s benzofuran group may drive unique protein interactions absent in nitro- or methoxy-substituted analogs, as seen in hierarchical clustering of bioactivity profiles () .
  • Therapeutic Potential: Its balanced lipophilicity and rigidity suggest suitability for CNS targets, whereas polar analogs () may favor peripheral applications.

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